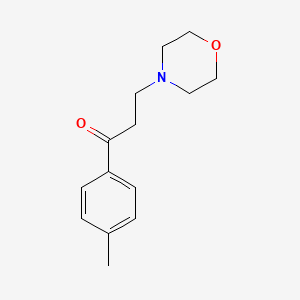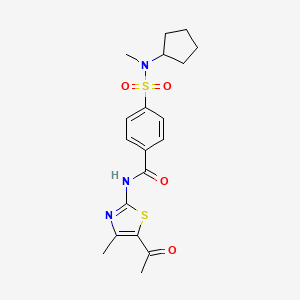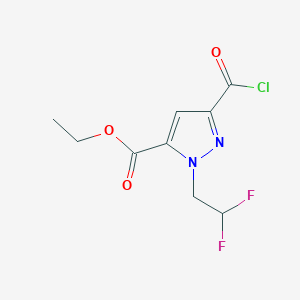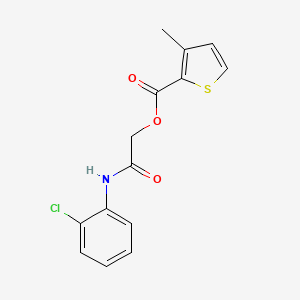
1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one, commonly known as 4-Methylpentedrone or 4-MPD, is a research chemical belonging to the cathinone class. It is a synthetic compound that has been gaining popularity in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antioxidant Potential
1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one derivatives have shown promise as antioxidants. QSAR-analysis (Quantitative Structure-Activity Relationship) of these derivatives has highlighted their potential in designing new antioxidants. Key parameters influencing their antioxidant activity include molecular size, lipophilicity, polarization, and energy parameters. Compounds with higher hydrophilic and reductive properties showed increased antioxidant activities (Drapak et al., 2019).
Antitumor Activity
Research has explored the antitumor potential of derivatives of 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one. These derivatives have been synthesized and tested for their effectiveness against tumor cells, showcasing potential in cancer treatment (Isakhanyan et al., 2016).
Photophysical Characterization
The photophysical properties of certain morpholine derivatives, including 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one, have been studied. These investigations provide insights into their structural and electronic characteristics, which are crucial for applications in material science and photophysics (Chin et al., 2010).
Pharmacodynamics of Muscle Relaxants
Some morpholine derivatives, such as Tolperisone, a closely related compound, have been extensively studied for their pharmacodynamic effects in treating elevated skeletal muscle tone and related pains. These studies offer insights into the action mechanisms on sodium and calcium channels (Tekes, 2014).
Synthesis and Biological Activity
Various studies have focused on the efficient synthesis of morpholine derivatives, including 1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one, and their biological activities. This research is pivotal for the development of new therapeutic agents with antimicrobial, antifungal, or anti-inflammatory properties (Aljohani et al., 2019).
Analgesic Effects
Research on derivatives like 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine has examined their potential in pain management. These studies highlight the analgesic effects of such compounds, providing a foundation for developing new pain relief medications (Ahmadi et al., 2011).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies of morpholine derivatives enhance understanding of their chemical properties. Such research is essential for applications in various fields, including pharmaceuticals and materials science (Kotan & Yüksek, 2016).
Antibacterial Activity
Studies have explored the antibacterial activity of morpholine-containing derivatives. These findings are significant in the development of new antimicrobial drugs, especially in the face of increasing microbial resistance (Isakhanyan et al., 2014).
Antifungal Drug Development
Research on morpholine derivatives also includes studying their mutagenic effects and potential for developing antifungal medications. This is crucial for expanding treatment options in veterinary medicine (Bushuieva et al., 2022).
properties
IUPAC Name |
1-(4-methylphenyl)-3-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-2-4-13(5-3-12)14(16)6-7-15-8-10-17-11-9-15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGCAYFMVBIPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-morpholin-4-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B2692051.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2692054.png)


![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2692060.png)




![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2692070.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)